molecular formula C14H11BrN2O2 B2400932 4-bromo-N-(4-carbamoylphenyl)benzamide CAS No. 331240-83-6

4-bromo-N-(4-carbamoylphenyl)benzamide

Cat. No.: B2400932
CAS No.: 331240-83-6
M. Wt: 319.158
InChI Key: OXGZOUYLAIJZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-carbamoylphenyl)benzamide is an organic compound with the molecular formula C14H11BrN2O2. It is a derivative of benzamide, featuring a bromine atom and a carbamoyl group attached to the phenyl rings.

Scientific Research Applications

4-bromo-N-(4-carbamoylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-carbamoylphenyl)benzamide typically involves the reaction of 4-bromoaniline with 4-carbamoylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The final product is often purified using industrial-scale chromatography or crystallization methods .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-carbamoylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-carbamoylphenyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in cancer research, it may inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(4-carbamoylphenyl)benzamide is unique due to the presence of both the bromine atom and the carbamoyl group.

Properties

IUPAC Name

4-[(4-bromobenzoyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGZOUYLAIJZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.